molecular formula C6H15N3 B2816248 4-(Dimethylamino)butanimidamide CAS No. 744138-98-5

4-(Dimethylamino)butanimidamide

Cat. No.: B2816248
CAS No.: 744138-98-5
M. Wt: 129.207
InChI Key: IPGXJXHUXGPVFD-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butanimidamide is a nitrogen-rich organic compound characterized by a butanimidamide backbone substituted with a dimethylamino group at the fourth carbon.

Properties

IUPAC Name

4-(dimethylamino)butanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-9(2)5-3-4-6(7)8/h3-5H2,1-2H3,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXJXHUXGPVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butanimidamide typically involves the reaction of 4-chlorobutanol with dimethylamine. The process includes several steps such as oxidation, aldolization, and ammonolysis. For instance, 4-chlorobutanol can be oxidized using trichloride isocyanuric acid and a catalyst like 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy. The resulting product undergoes aldolization and subsequent ammonolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can be optimized to improve yield and purity, making the process more efficient for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like trichloride isocyanuric acid, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

4-(Dimethylamino)butanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanimidamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, which can alter the structure and function of target molecules. This interaction can lead to various biochemical and physiological effects, depending on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Not provided Not provided Potential coordination chemistry
4-[Benzyl(isopropyl)amino]butanimidamide C₁₄H₂₃N₃ 233.35 Lower solubility due to bulky groups
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 High polymerization efficiency
4-(Dimethylamino)butanoic acid HCl C₆H₁₃NO₂·HCl 183.64 Biochemical reagent
DMAP C₇H₁₀N₂ 122.17 Acyl transfer catalysis

Key Findings

  • Substituent Effects: Bulky or aromatic groups (e.g., benzyl, phenyl) reduce solubility but enhance stability, while dimethylamino groups improve electron donation in reactions .
  • Functional Group Influence : Carboxylic acid derivatives prioritize solubility and zwitterionic behavior, whereas imidamides and hydrazides favor coordination or hydrogen bonding .
  • Reactivity Trends: Ester-containing derivatives (e.g., ethyl 4-(dimethylamino)benzoate) outperform methacrylates in polymerization due to electronic and steric factors .

Biological Activity

4-(Dimethylamino)butanimidamide, also known as this compound dihydrochloride, is an organic compound with significant biological activity. Characterized by its unique imidamide structure, this compound has garnered attention for its potential applications in pharmacology, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C6H17Cl2N3
  • Molecular Weight : 202.12528 g/mol
  • Appearance : White or off-white powder, hygroscopic.
  • Solubility : Slightly soluble in water and methanol; insoluble in acetone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes, particularly proteases, which are crucial in various biological processes. Additionally, it can modulate receptor activity, impacting pathways involved in disease mechanisms.

Biological Activity Overview

The following table summarizes the key biological activities and interactions of this compound:

Biological Activity Description
Enzyme Inhibition Exhibits inhibitory effects on proteases, suggesting potential antiviral applications, including inhibition of the SARS-CoV-2 main protease.
Receptor Modulation Can bind to specific receptors, potentially influencing signaling pathways related to metabolic and central nervous system disorders .
Hypotensive Effects Related compounds have demonstrated hypotensive actions, indicating possible cardiovascular applications .
Insulin Sensitization Shows promise in enhancing insulin sensitivity, relevant for metabolic diseases such as diabetes .

Case Studies and Research Findings

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Chemical Formula Key Features
4-(Dimethylamino)butyric acid hydrochlorideC6H14ClNO2Used in peptide synthesis; less reactive than butanimidamide.
N,N-Dimethyl-1,4-butanediamineC6H16N2Similar amine structure; primarily used as a building block.
N,N-Dimethylglycine hydrochlorideC5H12ClNMilder reactivity; involved in metabolic pathways.

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